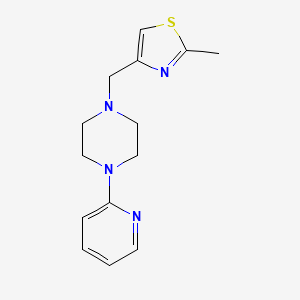![molecular formula C22H27N3O6S2 B2822957 (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-01-3](/img/structure/B2822957.png)
(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, other names, and identifiers such as the EC number, CAS number, and molecular formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, the type of bonds (single, double, triple), and the stereochemistry of the compound.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the type of reactions, the conditions under which they occur, and the products formed.Physical And Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and refractive index.科学的研究の応用
Photodynamic Therapy Applications
Research has identified zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, demonstrating significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers. Their photophysical and photochemical properties suggest their utility in treating cancer through PDT, highlighting the importance of such derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Studies on benzamide derivatives have demonstrated their antimicrobial efficacy. Novel synthesis techniques have produced derivatives that exhibit significant activity against various bacterial strains, indicating potential applications in addressing microbial resistance and developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Anti-inflammatory and Analgesic Agents
Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibit cyclooxygenase inhibition and show significant potential as therapeutic agents for managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cancer Research
N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds have been synthesized and shown to exhibit cytotoxicity against cancer cell lines, including renal and breast cancer cells. These findings suggest the potential for developing metal-based compounds as anticancer agents (Hackenberg et al., 2013).
Nucleoside Analogs Synthesis
Research into nucleoside analogs of N-substituted 1,3-thiazolidines has led to the development of compounds with potential therapeutic applications. These analogs are synthesized through reactions involving thiazolidine derivatives, highlighting innovative approaches to drug development (Iwakawa, Pinto, & Szarek, 1978).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, safety precautions, and disposal methods.
将来の方向性
This involves understanding the potential future applications and research directions of the compound.
Please note that the availability of this information can vary depending on the compound. For a specific compound like the one you mentioned, you might need to refer to scientific literature or databases. If you have access to them, databases like SciFinder, Reaxys, or PubMed might be helpful. If you’re affiliated with a university, you might also have access to these resources through your library. If you’re looking for information on a commercially available compound, the manufacturer or supplier might also provide some of this information. Please remember to always handle chemicals safely and responsibly.
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-24-19-10-7-17(31-4)15-20(19)32-22(24)23-21(26)16-5-8-18(9-6-16)33(27,28)25(11-13-29-2)12-14-30-3/h5-10,15H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEASSBMXRMEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)
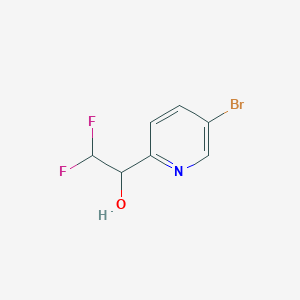
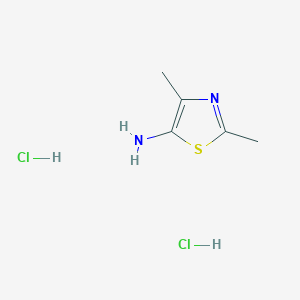
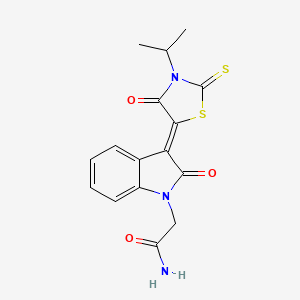
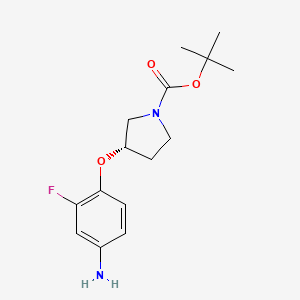
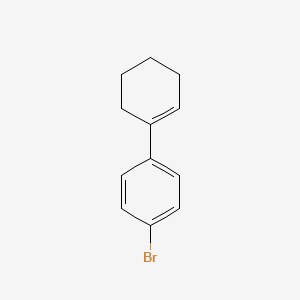
![N-allyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2822883.png)
![Methyl (E)-4-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2822885.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2822887.png)
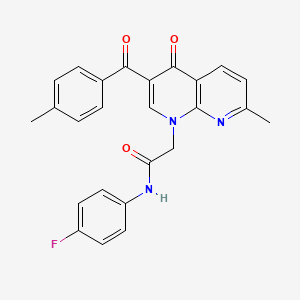

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822894.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2822895.png)
